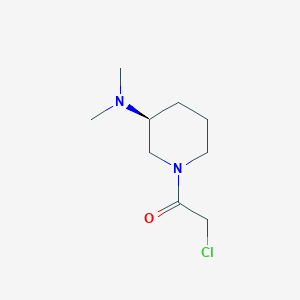
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound that features a chloro-substituted ethanone group attached to a piperidine ring with a dimethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with a chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the interaction of chloro-substituted ethanones with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets through electrostatic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-1,1-difluoroethylene
- 2-Chloro-1-phenylethanone
Uniqueness
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is unique due to its specific combination of a chloro-substituted ethanone group and a piperidine ring with a dimethylamino substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZLYBLAIHOFS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917198.png)
![[4-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917199.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7917225.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917235.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917241.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917247.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917253.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917257.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7917272.png)

![2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917287.png)
![2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917291.png)
![2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7917302.png)
![2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7917310.png)
